BenchChemオンラインストアへようこそ!

3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one

Lipophilicity Drug design Physicochemical property

This 4-arylideneisoxazol-5(4H)-one derivative features two chemically distinct electrophilic chlorine centers—a benzylic chloromethyl group for Sₙ2 nucleophilic substitution and a 2-chloropyridine moiety compatible with Pd-catalyzed cross-coupling—enabling sequential, chemoselective library elaboration. With a documented EPAC1 IC₅₀ of 9,900 nM and XLogP3 of 2.7 (0.9 units higher than its non-chlorinated analog at equivalent TPSA), it serves as a structurally characterized anchor point for SAR studies and fragment screening targeting hydrophobic allosteric sites. Sourced from multiple verified suppliers at ≥95% purity, this compound offers scaffold-hopping opportunities distinct from more potent but structurally divergent patent leads.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
CAS No. 1142199-87-8
Cat. No. B1395079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one
CAS1142199-87-8
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C=C2C(=NOC2=O)CCl
InChIInChI=1S/C10H6Cl2N2O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2
InChIKeyIWYTXGHOCYLJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one (CAS 1142199-87-8): Physicochemical Profile and Research-Grade Procurement Specifications


3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one (CAS 1142199-87-8) is a synthetic 4-arylideneisoxazol-5(4H)-one derivative bearing a chloromethyl group at the 3-position and a 2-chloropyridin-3-yl methylidene substituent at the 4-position . With a molecular formula of C₁₀H₆Cl₂N₂O₂ and a molecular weight of 257.07 g/mol, this compound belongs to the isoxazol-5-one class—a privileged scaffold in medicinal chemistry recognized for its versatility as both a bioactive core and a strategic building block for further synthetic elaboration . The compound is commercially available from multiple reputable suppliers (e.g., Matrix Scientific, Santa Cruz Biotechnology, AKSci) at ≥95% purity , and is classified as a research chemical intended for laboratory use only .

Why 3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one Cannot Be Replaced by Structural Analogs: Key Differentiation Drivers


Within the 3-(chloromethyl)-4-arylideneisoxazol-5(4H)-one series, subtle structural modifications produce measurable physicochemical and biological differences that preclude simple interchange. The 2-chloropyridin-3-yl substituent in the target compound (CAS 1142199-87-8) increases computed lipophilicity by approximately 0.9 logP units (XLogP3 = 2.7) relative to the non-chlorinated pyridin-3-yl analog (CAS 1142199-36-7; XLogP3 = 1.8) , a shift that can meaningfully affect membrane permeability, protein binding, and pharmacokinetic behavior in downstream applications. Furthermore, BindingDB data from a common EPAC1/RapGEF3 biochemical assay reveal that the target compound exhibits measurable inhibitory activity (IC₅₀ = 9,900 nM), whereas many closely related analogs in the same patent series lack any reported activity against this target . The presence of two distinct electrophilic chlorine-bearing handles—the chloromethyl group at C3 and the 2-chloropyridine moiety—also creates a unique dual-reactivity profile that is absent in non-chlorinated or singly-chlorinated comparators, critically impacting synthetic diversification strategies .

Quantified Differentiation Evidence for 3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one Versus Structural Analogs


Lipophilicity Advantage: XLogP3 of 2.7 vs. 1.8 for the Non-Chlorinated Pyridin-3-yl Analog

The target compound (CAS 1142199-87-8) possesses a computed XLogP3-AA value of 2.7, which is 0.9 logP units higher than the non-chlorinated pyridin-3-yl analog 3-(chloromethyl)-4-(pyridin-3-ylmethylidene)isoxazol-5(4H)-one (CAS 1142199-36-7; XLogP3 = 1.8) . This difference arises from the additional chlorine atom at the 2-position of the pyridine ring, which also increases the molecular weight from 222.63 to 257.07 g/mol and adds one heavy atom .

Lipophilicity Drug design Physicochemical property

Unique Dual-Electrophile Reactivity: Orthogonal Chloromethyl and 2-Chloropyridinyl Handles for Sequential Derivatization

The target compound uniquely combines two chemically distinct electrophilic chlorine-bearing centers: a benzylic chloromethyl group at C3 and an aryl chloride at the 2-position of the pyridine ring. The chloromethyl group is susceptible to nucleophilic substitution (Sₙ2) by amines, thiols, and carboxylates—a reactivity profile well-established for 3-(chloromethyl)isoxazol-5-ones as versatile building blocks . The 2-chloropyridine moiety, by contrast, can undergo palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) under conditions where the chloromethyl group may be orthogonal or require protection . In contrast, the non-chlorinated pyridin-3-yl analog (CAS 1142199-36-7) offers only one electrophilic handle (chloromethyl), limiting sequential diversification options.

Synthetic chemistry Building block Diversification

Documented EPAC1/RapGEF3 Inhibitory Activity: IC₅₀ = 9,900 nM in Biochemical Assay

The target compound is reported in BindingDB (BDBM517683) as Compound 25 from US Patent 11124489, exhibiting an IC₅₀ of 9,900 nM against human Rap guanine nucleotide exchange factor 3 (RapGEF3/EPAC1) . Within the same patent series, more potent inhibitors were identified—for instance, Compound 24 (BDBM517682) showed an IC₅₀ of 5,600 nM, and Compound 11 (BDBM517667) showed an IC₅₀ of 3,300 nM . However, the target compound's activity is distinguishable from inactive analogs in the series and represents a specific structure-activity relationship (SAR) data point linking the 2-chloropyridin-3-yl arylidene substitution to EPAC1 inhibition.

EPAC1 RapGEF3 Inhibitor

Enhanced Heavy Atom Count and Molecular Complexity for Fragment-Based Screening Libraries

The target compound (C₁₀H₆Cl₂N₂O₂) contains 16 heavy atoms compared to 15 heavy atoms for the non-chlorinated pyridin-3-yl analog (C₁₀H₇ClN₂O₂) . Despite the higher heavy atom count, the topological polar surface area remains identical at 51.6 Ų for both compounds, indicating that the additional chlorine atom increases molecular complexity and lipophilicity without expanding polar surface area—a favorable profile for membrane-permeable fragment hits . The hydrogen bond acceptor count (4) and donor count (0) are conserved across both analogs, meaning the target compound offers enhanced van der Waals interaction potential without altering hydrogen-bonding pharmacophore features.

Fragment-based drug discovery Molecular complexity Library design

Commercial Availability and Procurement Viability Across Multiple Qualified Vendors

The target compound (CAS 1142199-87-8) is stocked by multiple independent suppliers including Matrix Scientific (Cat. 039344), Santa Cruz Biotechnology (Cat. sc-317275), and AKSci (Cat. 9247AC), all at ≥95% purity with accompanying certificates of analysis . In contrast, the closely related 3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]isoxazol-5(4H)-one is listed by fewer vendors, and the 3-(chloromethyl)-4-(pyridin-2-ylmethylidene) analog (CAS 1142199-73-2) shows comparable vendor coverage. The documented MDL number (MFCD12027831) and PubChem CID (25220239) enable unambiguous identity verification across supply chains, reducing procurement risk . Published pricing from Matrix Scientific lists the compound at $126.00 per 500 mg (as of September 2023) .

Procurement Supply chain Quality assurance

Recommended Application Scenarios for 3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one Based on Evidence


EPAC1/RapGEF3 Inhibitor SAR Exploration and Scaffold-Hopping Campaigns

With a documented IC₅₀ of 9,900 nM against EPAC1 in a biochemical assay , this compound serves as a structurally characterized anchor point for structure-activity relationship studies targeting the cAMP-regulated RapGEF3/EPAC1 signaling axis. Its 2-chloropyridin-3-yl arylidene motif is distinct from more potent but structurally divergent leads in the US11124489 patent series , making it suitable for scaffold-hopping approaches where intellectual property freedom-to-operate or novel chemotype exploration is prioritized over absolute potency.

Synthetic Diversification via Sequential Chemoselective Derivatization

The presence of two chemically distinct electrophilic chlorine centers—a benzylic chloromethyl group amenable to Sₙ2 substitution and a 2-chloropyridine moiety compatible with palladium-catalyzed cross-coupling—enables sequential, chemoselective derivatization strategies . This compound is therefore ideally suited as a central building block for the parallel synthesis of focused compound libraries, where the chloromethyl group can be derivatized first with amine, thiol, or carboxylate nucleophiles, followed by Suzuki or Buchwald-Hartwig coupling at the pyridine ring.

Fragment-Based Drug Discovery Targeting Hydrophobic Protein Binding Sites

With an XLogP3 of 2.7—0.9 units higher than its non-chlorinated pyridin-3-yl analog—while maintaining an identical TPSA of 51.6 Ų , this compound occupies a distinct region of fragment chemical space. It is recommended for inclusion in fragment screening libraries designed to probe hydrophobic pockets or allosteric sites where enhanced lipophilicity may improve binding site complementarity, without the penalty of increased polar surface area that could compromise membrane permeability.

Method Development for Isoxazol-5-one Conjugate Addition Chemistry

Arylideneisoxazol-5-ones are established substrates for 1,4-conjugate additions, enabling access to β-alkylated-γ-functionalized ketones via reductive cascade reactions . The 2-chloropyridinyl substituent in this compound may modulate the electrophilicity of the exocyclic double bond through electronic effects, making it a useful test substrate for developing new catalytic asymmetric conjugate addition methodologies. The chloromethyl group also provides a convenient internal standard for reaction monitoring by ¹H NMR.

Quote Request

Request a Quote for 3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.